![molecular formula C28H18N2 B13361648 9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole](/img/structure/B13361648.png)
9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole is a complex organic compound that belongs to the class of indolocarbazoles These compounds are known for their unique structural features and significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted indole and carbazole derivative, the reaction proceeds through a series of steps including condensation, cyclization, and aromatization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can be introduced into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions typically result in halogenated or alkylated products .
Applications De Recherche Scientifique
9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of protein kinases, which are crucial in cell signaling pathways.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of protein kinases. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting key signaling pathways involved in cell growth and proliferation. This mechanism is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Indolo[2,3-a]carbazole
- Indolo[2,3-b]carbazole
- Indolo[2,3-c]carbazole
- Indolo[3,2-a]carbazole
- Indolo[3,2-b]carbazole
Uniqueness
9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole stands out due to its specific structural configuration, which imparts unique chemical properties and biological activities. Its ability to inhibit protein kinases with high specificity makes it a valuable compound in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C28H18N2 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
16-phenyl-12,16-diazahexacyclo[11.11.0.02,11.03,8.015,23.017,22]tetracosa-1(13),2(11),3,5,7,9,14,17,19,21,23-undecaene |
InChI |
InChI=1S/C28H18N2/c1-2-9-19(10-3-1)30-26-13-7-6-12-21(26)22-16-23-25(17-27(22)30)29-24-15-14-18-8-4-5-11-20(18)28(23)24/h1-17,29H |
Clé InChI |
HAOHYYOVBXSQCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)NC6=C5C7=CC=CC=C7C=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



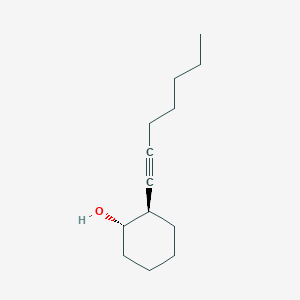
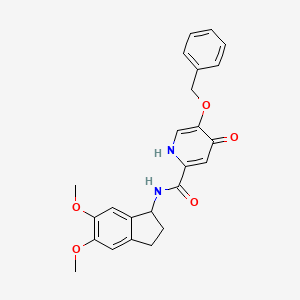
![4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B13361576.png)
![6-(4-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361592.png)

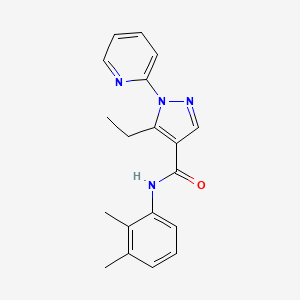
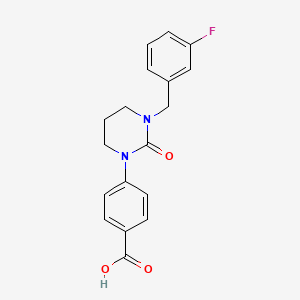
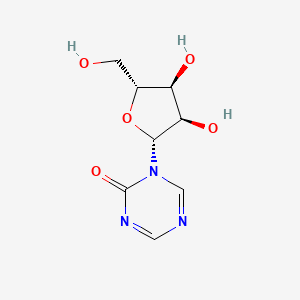
![(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B13361616.png)
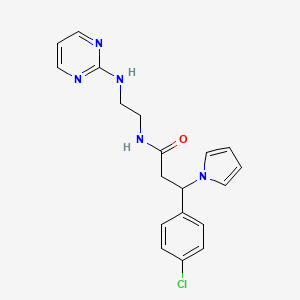
![6-amino-7-(4-chlorobenzenesulfonyl)-5-(4-ethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13361633.png)

![ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13361660.png)
